![molecular formula C14H21BrO3Si B8237751 Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B8237751.png)
Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate
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Overview
Description
Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C14H21BrO3Si . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydroxyl group at the fifth position is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as an intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate typically involves the bromination of methyl 5-hydroxybenzoate followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl chloride. The reaction conditions usually include the use of a base such as triethylamine to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are used to remove the TBDMS group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield the corresponding azide compound.
Deprotection Reactions: The major product is methyl 2-bromo-5-hydroxybenzoate.
Scientific Research Applications
Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate involves its role as an intermediate in chemical reactions. The bromine atom and the TBDMS-protected hydroxyl group allow for selective reactions at specific sites on the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-hydroxybenzoate: Similar structure but lacks the TBDMS protection group.
Methyl 2-chloro-5-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzoate is unique due to the presence of both the bromine atom and the TBDMS protection group, which allows for selective and controlled reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-10-7-8-12(15)11(9-10)13(16)17-4/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFGXIRQJBCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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